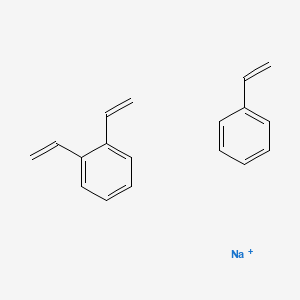

sodium;1,2-bis(ethenyl)benzene;styrene

Description

Nuclear Magnetic Resonance (NMR)

$$^1$$H NMR (400 MHz, CDCl$$_3$$):

- 1,2-Bis(ethenyl)benzene:

- Styrene:

$$^13$$C NMR:

Infrared Spectroscopy (IR)

Thermodynamic Stability and Conformational Dynamics

Thermal Stability:

Conformational Analysis:

- Vinyl Group Rotation :

Table 2: Stability Parameters

| Property | 1,2-Bis(ethenyl)benzene | Styrene |

|---|---|---|

| ΔH$$_\text{f}$$ (kJ/mol) | 142.3 ± 1.5 | 147.6 ± 0.8 |

| T$$_\text{dec}$$ (°C) | 195–207 | 100–115 |

| Log P | 3.59 | 2.95 |

Dynamic Effects:

Structure

2D Structure

Properties

IUPAC Name |

sodium;1,2-bis(ethenyl)benzene;styrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10.C8H8.Na/c1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8;/h3-8H,1-2H2;2-7H,1H2;/q;;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZSXPSZPITJQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Na+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68441-33-8 | |

| Record name | Benzene, diethenyl-, polymer with ethenylbenzene, sulfonated, sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068441338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, diethenyl-, polymer with ethenylbenzene, sulfonated, sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, diethenyl-, polymer with ethenylbenzene, sulfonated, sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Styrene Core Synthesis from Ethylbenzene

The primary industrial method for preparing styrene, which forms the basis for sodium;1,2-bis(ethenyl)benzene;styrene, is the catalytic dehydrogenation of ethylbenzene. This process is well-established and involves the following steps:

Oxidation of Ethylbenzene to Ethylbenzene Hydroperoxide : Ethylbenzene is oxidized in the presence of air at approximately 130 °C and 0.2 MPa to form ethylbenzene hydroperoxide.

Conversion to Styrene : Ethylbenzene hydroperoxide then oxidizes propylene to propylene oxide while itself being reduced to α-methylbenzyl alcohol. This intermediate is dehydrated over metal oxide catalysts (commonly alumina, Al2O3) at about 250 °C under low pressure to yield styrene.

Separation and Purification : The styrene product is separated from unconverted ethylbenzene and by-products via distillation under vacuum (~200 mbar), often with polymerization inhibitors such as tert-butylcatechol added to prevent premature polymerization.

This method is favored industrially due to its efficiency and scalability.

Polymerization and Functionalization Approaches

Given that this compound contains vinyl groups attached to benzene rings, polymerization and copolymerization techniques are critical in its preparation.

Anionic Polymerization of Styrene : Styrene can be polymerized anionically using strong bases such as phosphazene bases (e.g., t-BuP4) in solvents like benzene at room temperature. The polymerization proceeds with high conversion rates (100% conversion after 2 hours) and allows control over molecular weight and polydispersity. This method is often used to produce well-defined styrene-based polymers and can be adapted for functionalized styrene derivatives.

Copolymerization with 1,2-Bis(ethenyl)benzene : The compound 1,2-bis(ethenyl)benzene (also called divinylbenzene) can be copolymerized with styrene to form crosslinked polymers. The presence of multiple vinyl groups allows for network formation, which is useful in ion exchange resins and other materials. The copolymerization requires controlled conditions to manage crosslink density and polymer architecture.

Synthesis of Sodium Salt Derivatives

The sodium salt form of 1,2-bis(ethenyl)benzene;styrene typically involves ion-exchange reactions where the polymer or monomer is functionalized with acidic groups (e.g., sulfonic acid groups) and subsequently neutralized with sodium hydroxide to form the sodium salt.

Chloromethylation and Quaternization : Polymers derived from 1,2-bis(ethenyl)benzene and styrene can be chloromethylated and then quaternized with trimethylamine, followed by ion exchange to hydroxide or sodium salt forms. This process is common in preparing ion-exchange resins with sodium counterions.

Ion Exchange Resin Preparation : The sodium salt form acts as a strong acid cation exchange resin, where sodium ions exchange with other cations in solution. The preparation involves polymerization of styrene/divinylbenzene mixtures, functionalization, and conversion to the sodium salt form.

Reaction Conditions and Catalysts

Temperature and Pressure : Styrene synthesis from ethylbenzene requires temperatures between 130 °C and 250 °C and pressures ranging from atmospheric to low vacuum during distillation.

Catalysts : Metal oxide catalysts such as alumina are used for dehydration steps. Transition metal catalysts (e.g., molybdenum or titanium-based) facilitate oxidation steps.

Polymerization Initiators : Phosphazene bases are effective initiators for anionic polymerization of styrene and related monomers.

Summary Table of Preparation Methods

| Preparation Step | Method/Conditions | Key Reagents/Catalysts | Notes |

|---|---|---|---|

| Ethylbenzene oxidation | Air oxidation at 130 °C, 0.2 MPa | Air, ethylbenzene | Forms ethylbenzene hydroperoxide |

| Dehydration to styrene | 250 °C, low pressure, dehydration over Al2O3 | α-Methylbenzyl alcohol intermediate | Produces styrene with high purity |

| Distillation and purification | Vacuum distillation (~200 mbar) | Polymerization inhibitor (TBC) | Separates styrene from by-products |

| Anionic polymerization of styrene | Room temperature, benzene solvent | Phosphazene bases (t-BuP4, t-BuP1) | Controlled polymerization with high conversion |

| Copolymerization with divinylbenzene | Controlled radical or anionic polymerization | Styrene, 1,2-bis(ethenyl)benzene | Produces crosslinked polymers |

| Functionalization and ion exchange | Chloromethylation, quaternization, neutralization | Trimethylamine, NaOH | Prepares sodium salt ion-exchange resins |

Research Findings and Optimization

Kinetic Studies : Polymerization kinetics indicate rapid styrene conversion within 2 hours under anionic polymerization conditions, enabling efficient synthesis of polymers with controlled molecular weights.

Catalyst Development : Research continues into catalysts that improve selectivity and reduce by-products in ethylbenzene oxidation and styrene dehydration, aiming to increase yield and reduce energy consumption.

Polymer Properties : The degree of crosslinking via 1,2-bis(ethenyl)benzene affects mechanical strength and ion-exchange capacity, critical for resin applications.

Chemical Reactions Analysis

Types of Reactions

sodium;1,2-bis(ethenyl)benzene;styrene primarily undergoes ion exchange reactions due to the presence of sulfonate groups. These reactions involve the exchange of ions between the polymer and the surrounding solution.

Common Reagents and Conditions

The ion exchange reactions typically occur in aqueous solutions and involve common reagents such as sodium chloride, calcium chloride, and other salts. The conditions for these reactions are usually mild, with ambient temperature and pressure being sufficient .

Major Products Formed

The major products formed from these reactions are the exchanged ions, which are released into the solution. For example, in a water softening system, calcium ions in the water are exchanged with sodium ions from the resin, resulting in softened water .

Scientific Research Applications

sodium;1,2-bis(ethenyl)benzene;styrene has a wide range of applications in scientific research:

Chemistry: Used in ion exchange chromatography for the separation and purification of chemical compounds.

Biology: Employed in the purification of biological molecules such as proteins and nucleic acids.

Medicine: Utilized in the preparation of pharmaceutical products where ion exchange resins are required.

Industry: Applied in water treatment systems to remove unwanted ions and impurities from water.

Mechanism of Action

The mechanism of action of sodium;1,2-bis(ethenyl)benzene;styrene is based on its ability to exchange ions. The sulfonate groups in the polymer matrix attract and bind positively charged ions (cations) from the surrounding solution. These bound ions are then exchanged with sodium ions present in the resin, effectively removing the unwanted ions from the solution .

Comparison with Similar Compounds

Key Components:

- 1,2-bis(ethenyl)benzene (1,2-Divinylbenzene) : A cross-linking agent with two vinyl groups (C₁₀H₁₀) .

- Styrene: A monovinyl aromatic monomer (C₈H₈) used in polystyrene production .

- Sodium styrenesulfonate : A sulfonated styrene derivative (C₈H₇SO₃Na) that enhances hydrophilicity and ionic properties .

Structural and Functional Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |

|---|---|---|---|---|

| Sodium styrenesulfonate | C₈H₇NaO₃S | 206.19 | Ethenyl, sulfonate | Ion-exchange resins, hydrogels |

| 1,2-Divinylbenzene | C₁₀H₁₀ | 130.19 | Ethenyl (two) | Cross-linking in polymers |

| Styrene | C₈H₈ | 104.15 | Ethenyl | Polystyrene, ABS plastics |

| 4,4′-Bipyridine | C₁₀H₈N₂ | 156.18 | Pyridyl (two) | Coordination polymers, MOFs |

| Sulfobenzoate derivatives | Varies | 200–400 | Sulfonate, carboxylate | Fluorescence materials, catalysts |

Key Observations :

- Cross-Linking Efficiency : 1,2-Divinylbenzene’s dual ethenyl groups enable robust cross-linking in resins (e.g., Amberlyst 15), outperforming styrene’s single reactive site .

- Ionic Character: Sodium styrenesulfonate’s sulfonate group (-SO₃⁻Na⁺) imparts water solubility and ion-exchange capacity, unlike nonpolar styrene or DVB .

- Coordination Chemistry : Compounds like 4,4′-bipyridine (similar to DVB in symmetry) act as linkers in metal-organic frameworks (MOFs), leveraging π-conjugation for electron transfer .

1,2-Divinylbenzene (DVB) :

- Reactivity : High cross-linking density due to two vinyl groups, enhancing thermal stability in resins (e.g., Amberlite IR-120) .

- Applications: Used in chromatography resins and as a co-monomer in styrene-butadiene rubber.

Styrene :

- Reactivity : Undergoes free-radical polymerization to form polystyrene. Less reactive than DVB due to a single vinyl group .

- Applications : Dominates in packaging, insulation, and automotive parts.

Sodium Styrenesulfonate :

- Reactivity : Ionic sulfonate groups enable electrostatic interactions, making it suitable for proton-exchange membranes .

- Applications : Key in wastewater treatment resins and biomedical hydrogels.

Sulfobenzoate Derivatives :

- Reactivity : Dual functional groups (sulfonate, carboxylate) allow versatile hydrogen bonding and metal coordination .

- Applications : Fluorescent sensors and catalytic frameworks due to extended π-conjugation .

Research Findings

- MOF Performance : A Zn(II)-based MOF using 1,4-bis[2-(4-pyridyl)ethenyl]benzene (bpeb) demonstrated selective sensing of picric acid (94% quenching efficiency), attributed to π-π interactions between ethenyl groups and nitroaromatics .

- Ion-Exchange Resins: Copolymers of DVB and styrenesulfonic acid (e.g., Amberlyst 15) exhibit high acidity (H₀ = −2.2) and stability in non-aqueous catalysis .

- Supramolecular Materials : 1,2-Divinylbenzene analogues like 1,2-bis(pyridyl)ethene form stimuli-responsive luminescent materials via dynamic assembly-disassembly .

Biological Activity

Sodium;1,2-bis(ethenyl)benzene;styrene is a compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

- Chemical Name : this compound

- Molecular Formula : C₁₄H₁₂Na

- CAS Number : 174010

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, showing potential for use in pharmaceutical applications.

- Mechanism : The compound disrupts bacterial cell membranes, leading to cell lysis.

- Minimum Inhibitory Concentration (MIC) : Varies between 0.5 to 2.0 mg/mL depending on the bacterial strain tested.

Cytotoxicity

Cytotoxic assays have shown that this compound can induce apoptosis in cancer cell lines.

- Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer).

- IC₅₀ Values :

- HepG2: 42 µg/mL

- MCF-7: 100 µg/mL

| Cell Line | IC₅₀ (µg/mL) | Viability (%) |

|---|---|---|

| HepG2 | 42 | 67.7 |

| MCF-7 | 100 | 78.14 |

| HaCaT | 250 | 82.23 |

| NIH 3T3 | 500 | 96.11 |

This data suggests that this compound preferentially targets cancer cells while exhibiting lower toxicity towards normal cells.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of Escherichia coli and Staphylococcus aureus. The compound was found to significantly reduce bacterial counts in vitro, supporting its potential as a therapeutic agent.

Case Study 2: Cancer Cell Apoptosis

In vitro studies involving human breast adenocarcinoma (MCF-7) cells revealed that treatment with this compound led to morphological changes indicative of apoptosis. Flow cytometry analysis confirmed increased annexin V binding, suggesting that the compound effectively induces programmed cell death in cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The compound's hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cells, leading to apoptosis.

- Inhibition of Key Enzymes : Inhibits enzymes involved in cell proliferation and survival pathways.

Q & A

Q. How can the cross-linking density of sodium 2-ethenylbenzenesulfonate and 1,2-bis(ethenyl)benzene copolymers be experimentally determined?

Methodological Answer: Cross-linking density in ion-exchange resins (e.g., Amberlyst™ 15(H)) can be determined via swelling experiments in solvents like water or methanol, followed by gravimetric analysis. The Flory-Rehner equation relates swelling ratios to cross-link density. Complementary FTIR spectroscopy identifies sulfonic acid groups (from sodium 2-ethenylbenzenesulfonate) and confirms copolymer integrity . For quantitative analysis, elemental analysis quantifies sulfur content, correlating with ion-exchange capacity.

Q. What analytical techniques validate the structural integrity of polacrilin potassium (a copolymer of 1,2-bis(ethenyl)benzene and methylacrylic acid)?

Methodological Answer: Solid-state NMR (e.g., CP/MAS) resolves the polymer backbone, distinguishing methylacrylic acid units from divinylbenzene cross-links. Gel permeation chromatography (GPC) determines molecular weight distribution, while thermogravimetric analysis (TGA) assesses thermal stability, revealing decomposition thresholds (~250–300°C for methylacrylate groups). Potentiometric titration quantifies residual acidic groups, ensuring compliance with pharmaceutical excipient standards .

Q. How do researchers optimize styrene polymerization kinetics in free-radical systems?

Methodological Answer: Kinetic studies use dilatometry to monitor volume contraction during polymerization, correlating with conversion rates. Gas chromatography (GC) tracks monomer consumption, while NMR spectroscopy (e.g., ) identifies chain-end structures. Arrhenius plots of rate constants at varying temperatures (e.g., 60–90°C) determine activation energy (), typically ~30–35 kJ/mol for styrene. GPC analyzes molecular weight evolution, revealing chain-transfer effects .

Advanced Research Questions

Q. What methodologies evaluate the ion-exchange capacity modulation by sodium in styrenic copolymers?

Methodological Answer: Batch equilibrium experiments expose the resin (e.g., DOWEX® HCR-W2) to solutions of competing ions (e.g., , ). Inductively coupled plasma optical emission spectroscopy (ICP-OES) quantifies ion uptake. For mechanistic insights, X-ray photoelectron spectroscopy (XPS) profiles surface sulfonate groups (), while small-angle X-ray scattering (SAXS) reveals nanostructural changes upon sodium incorporation .

Q. How is the photoisomerization efficiency of stilbenoid dendrimers with 1,3,5-tris(ethenyl)benzene cores analyzed?

Methodological Answer: UV-Vis spectroscopy monitors shifts (e.g., 320 nm for trans-stilbene) during irradiation. Deuterium NMR ( NMR) in solid-state phases quantifies molecular mobility, correlating with photochemical conversion rates. For example, first-generation dendrimers exhibit 70% conversion in the isotropic phase due to enhanced mobility, while second-generation analogs show <30% due to restricted motion .

Q. What strategies enhance the selectivity of metal-organic frameworks (MOFs) incorporating 1,4-bis(ethenyl)benzene ligands for nitroaromatic sensing?

Methodological Answer: Luminescence quenching assays compare MOF responses to nitrobenzene derivatives. For instance, a Zn(II)-MOF with 1,4-bis[2-(4-pyridyl)ethenyl]benzene ligands shows 94% quenching efficiency for picric acid () due to Förster resonance energy transfer (FRET). Transient absorption spectroscopy elucidates electron-transfer pathways, while single-crystal XRD confirms ligand coordination geometry .

Data-Driven Insights

Key Considerations for Experimental Design

- Contradiction Management: Divergence in reported cross-linking densities (e.g., Amberlyst™ vs. DOWEX®) may arise from synthesis protocols. Validate via parallel characterization (e.g., FTIR + TGA) .

- Advanced Mobility Analysis: For dendrimers, combine dynamic light scattering (DLS) with NMR to resolve phase-dependent motion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.